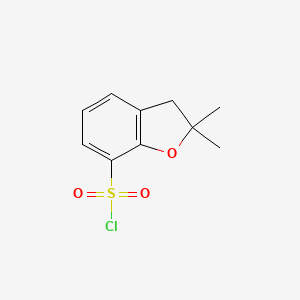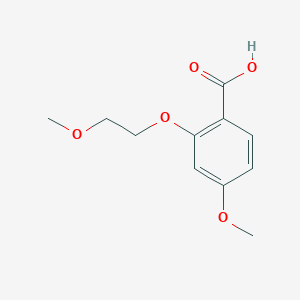
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Wirkmechanismus
Target of Action
Similar compounds such as chloroacetanilides are known to target theCTLA-4 pathway . CTLA-4 is a member of a family of immunoglobulin-related receptors that are responsible for various aspects of T-cell immune regulation .
Mode of Action
Chloroacetanilides, a related class of compounds, are known to inhibitelongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes , which are part of the gibberellin pathway . This suggests that 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine might interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of thegibberellin pathway is a common effect of chloroacetanilides . This pathway is crucial for plant growth and development, suggesting that this compound might have similar effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound reacts vigorously with water to generate gaseous HCl . This suggests that the presence of water could influence the compound’s stability and its ability to interact with its targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of antimicrobial and anticancer drugs.
Materials Science: The compound is used in the synthesis of polymers and resins with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound and its derivatives are used as probes to study various biological processes, including enzyme activity and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloroacetyl)morpholine: This compound is structurally similar but contains a morpholine ring instead of a benzoxazine ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring and is used in similar applications, such as antimicrobial and anticancer research.
Uniqueness
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure, which imparts specific chemical and physical properties. This structure allows for the formation of stable polymers and resins with desirable characteristics, making it valuable in materials science. Additionally, its potential as a building block for pharmaceutical agents sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXQYTQBUEMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544873 |
Source


|
| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22178-82-1 |
Source


|
| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)





![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)





![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)
